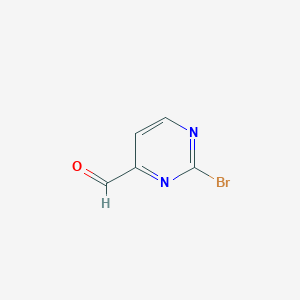
Shikokianin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shikokianin is a diterpenoid compound with the molecular formula C₂₄H₃₂O₈ and a molecular weight of 448.51 g/mol . It is a natural substance originally extracted from a plant in Shikoku, Japan, which is how it got its name . This compound has strong antioxidant properties and exhibits significant cytotoxicity against certain cancer cell lines, making it a compound of interest in scientific research .
Vorbereitungsmethoden
The preparation of Shikokianin is primarily achieved through plant extraction methods. Typically, solvent extraction is used, followed by purification steps The extraction process requires specialized equipment and techniques to ensure the purity and yield of the compound
Analyse Chemischer Reaktionen
Shikokianin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Shikokianin has diverse applications in scientific research. In chemistry, it is used to study the properties and reactions of diterpenoids. In biology and medicine, this compound is investigated for its cytotoxic effects on cancer cells, particularly HL-60 and A-549 cell lines . Its strong antioxidant properties make it a valuable compound for studying oxidative stress and its effects on cellular processes . Additionally, this compound’s potential therapeutic applications are being explored in the development of new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of Shikokianin involves its interaction with molecular targets and pathways related to oxidative stress and cell death. This compound exerts its effects by inducing apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). This leads to oxidative stress, which damages cellular components and triggers cell death pathways . This compound also affects the expression of proteins and genes involved in drug resistance and cell survival, further enhancing its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Shikokianin is similar to other diterpenoids such as isojaponin A, rabdosin A, and lushanrubescensin J . this compound is unique in its strong antioxidant properties and significant cytotoxicity against specific cancer cell lines . This makes it a valuable compound for research and potential therapeutic applications. Other similar compounds include dayecrystals D-E, maoyecrystal C, and effusanin A, which also exhibit various biological activities .
Eigenschaften
IUPAC Name |
(3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSXNLVJJDMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)


![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)




